molecular formula C15H20N2O2.HCl B195465 Fenspiride hydrochloride CAS No. 5053-08-7

Fenspiride hydrochloride

Cat. No. B195465
CAS RN: 5053-08-7
M. Wt: 260.34 36.46
InChI Key: FIKFLLIUPUVONI-UHFFFAOYSA-N
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Description

Fenspiride hydrochloride is an oxazolidinone spiro compound used in the treatment of certain respiratory diseases . It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract, as well as for maintenance treatment of asthma . It possesses anti-allergic and anti-bronchoconstrictive properties .


Molecular Structure Analysis

The molecular structure of Fenspiride hydrochloride is characterized by the presence of an oxazolidinone spiro compound. The empirical formula is C15H20N2O2·HCl, and the molecular weight is 296.79 . The SMILES string representation is Cl.O=C1NCC2(CCN(CCc3ccccc3)CC2)O1 .


Physical And Chemical Properties Analysis

Fenspiride hydrochloride is a white to almost white powder . It is used as an analytical standard for drug analysis . More specific physical and chemical properties might be found in specialized chemical databases or literature.

Scientific Research Applications

Degradation Products Analysis

Fenspiride hydrochloride (FNS) is commonly used in liquid oral solutions for chronic inflammatory diseases. Research has focused on identifying its degradation products in such formulations. A study by Cioroiu et al. (2018) developed a chromatographic method to identify these degradation products, including fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP) in the presence of other compounds in the solution (Cioroiu et al., 2018).

Treatment of Chronic Obstructive Pulmonary Disease

Fenspiride has been evaluated for its effectiveness in treating chronic obstructive pulmonary disease (COPD). A study by Butorov Si and Muntianu Vi (2007) found that its application resulted in improved bronchoobstructive syndrome, external respiration parameters, and increased exercise tolerance, especially in patients with stable stage I COPD (Butorov Si & Muntianu Vi, 2007).

Anti-inflammatory Effects

A study conducted by Cunha et al. (1993) explored fenspiride's anti-inflammatory effects. It was found to inhibit neutrophil migration and exudation induced by endotoxin, suggesting its role in modulating inflammation through the inhibition of tumor necrosis factor release by macrophages (Cunha et al., 1993).

Pediatric Respiratory Infections

Fenspirid hydrochloride (Erespal syrup) has been studied for its efficacy and safety in treating preschool children diagnosed with severe acute respiratory syndrome (SARS). The study highlighted its clinical benefits, especially when included in the SARS treatment regimen from the first day, reducing main clinical symptoms and accelerating healing (Татьяна Евгеньевна Таранушенко et al., 2016).

Manufacturing Process

Pramanik et al. (2019) reported an efficient manufacturing process for fenspiride hydrochloride, highlighting the nitro-aldol condensation as a key reaction. This process demonstrates improved routes to key building blocks, avoiding hazardous reactions and achieving high purity (Pramanik et al., 2019).

Pharmacokinetics

The pharmacokinetics of fenspiride hydrochloride were studied in a phase I clinical trial by Montes et al. (2004). This study provided insights into its bioavailability, plasma clearance, and absorption characteristics, crucial for understanding its therapeutic efficacy (Montes et al., 2004).

Safety And Hazards

Fenspiride hydrochloride is considered harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045770
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fenspiride hydrochloride

CAS RN

5053-08-7
Record name Fenspiride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenspiride hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenspiride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENSPIRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
B Montes, M Catalan, A Roces, JP Jeanniot… - European journal of …, 1993 - Springer
… The plasma concentration curve of each subject after intravenous and oral administration of 80 mg fenspiride hydrochloride was plotted as function of time, and was fitted to a …
Number of citations: 13 link.springer.com
G Fedosenko, A Yegorova… - French-Ukrainian …, 2018 - kyivtoulouse.univ.kiev.ua
… of fenspiride hydrochloride present in swab samples. A literature survey revealed that no validated cleaning method for fenspiride hydrochloride … residues of fenspiride hydrochloride on …
Number of citations: 2 kyivtoulouse.univ.kiev.ua
FQ Cunha, MA Boukili, JIB da Motta… - European journal of …, 1993 - Elsevier
… Fenspiride hydrochloride was administrated orally at 60, 100 and 21)0 mg/kg 1 h before the intraperitoneal injection of the stimuli. Control animals received 3 ml of PBS. …
Number of citations: 65 www.sciencedirect.com
BI Cioroiu, IC Caba, I Prisăcaru… - Biomedical …, 2018 - Wiley Online Library
Fenspiride hydrochloride (FNS) is used in treating chronic inflammatory diseases, most commonly as a liquid oral solution. FNS produces degradation products along with fenspiride N‐…
MC Dumasia, E Houghton, W Hyde, D Greulich… - … of Chromatography B, 2002 - Elsevier
… Studies related to the in vivo biotransformation and urinary excretion of fenspiride hydrochloride in the horse are described. After oral administration, the drug is metabolised by both …
Number of citations: 10 www.sciencedirect.com
A Medvedovici, S Udrescu, F Albu, F Tache, V David - Bioanalysis, 2011 - Future Science
… Conclusions: The bioanalytical method was successfully applied to assess bioequivalence of a modified release pharmaceutical formulation containing 80 mg fenspiride hydrochloride …
Number of citations: 20 www.future-science.com
C Pramanik, K Bapat, P Patil, S Kotharkar… - … Process Research & …, 2019 - ACS Publications
An efficient, short manufacturing process for fenspiride hydrochloride is reported. Nitro-aldol condensation is the key reaction in the developed process. Improved routes to key building …
Number of citations: 4 pubs.acs.org
D Bee, EA Laude, CJ Emery, P Howard - Clinical Science, 1995 - portlandpress.com
1. Fenspiride is an anti-inflammatory agent that may have a role in reversible obstructive airways disease. Small, but significant, improvements have been seen in airways function and …
Number of citations: 12 portlandpress.com
PD Kolesnichenko, AA Peresypkina… - Research Results in …, 2019 - cyberleninka.ru
… Fenspiride hydrochloride has a complex anti-inflammatory effect on the mucous membrane of respiratory tract (RT) in acute respiratory infection (ARI). Acting on the metabolism of …
Number of citations: 2 cyberleninka.ru
YV Pidpruzhnykov, VE Sabko, VV Iurchenko… - J Bioequiv …, 2013 - academia.edu
A new simple and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of …
Number of citations: 3 www.academia.edu

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